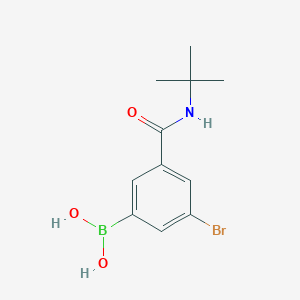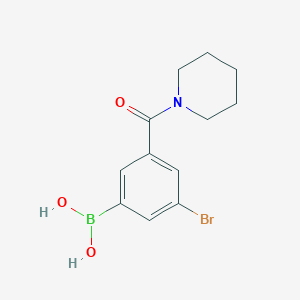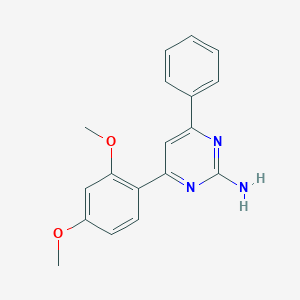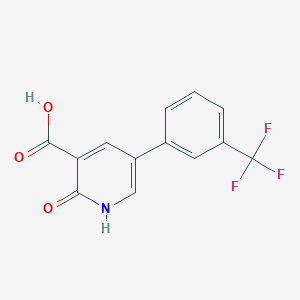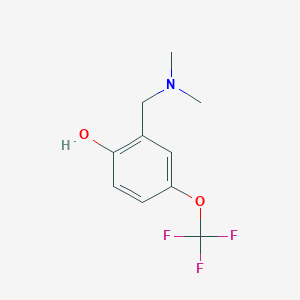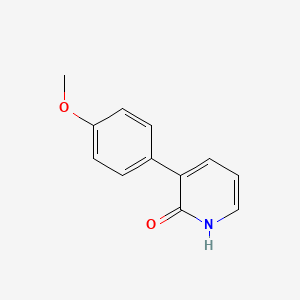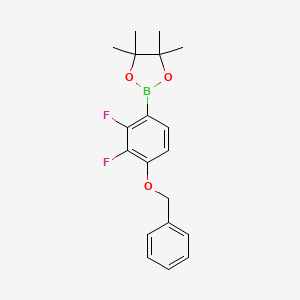
4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound’s structure includes a benzyloxy group and two fluorine atoms on the phenyl ring, which can influence its reactivity and stability.
作用机制
Target of Action
4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are organic molecules that can undergo reactions with boronic esters, such as in the Suzuki-Miyaura coupling .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester loses its boron moiety, often resulting in the formation of a new carbon-carbon bond . This process is catalyzed and involves a radical approach .
Biochemical Pathways
The protodeboronation of boronic esters is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The removal of the boron moiety allows for further functionalization of the molecule, leading to a broad range of downstream effects such as oxidations, aminations, halogenations, and various types of carbon-carbon bond formations .
Pharmacokinetics
It’s known that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The result of the compound’s action is the formation of new organic molecules through the protodeboronation process . This can lead to the synthesis of a wide variety of complex organic compounds, including pharmaceuticals and materials for various applications .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the rate of the protodeboronation reaction is dependent on the pH, with the reaction rate considerably accelerated at physiological pH . Additionally, the compound’s stability can be affected by exposure to air and moisture . Therefore, it’s important to keep the compound in a dry, cool, and well-ventilated place .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester typically involves the reaction of 4-(Benzyloxy)-2,3-difluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure the stability of the boronic ester. One common method involves the use of a palladium catalyst in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with the reaction being conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
化学反应分析
Types of Reactions
4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic esters.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents are used.
Major Products Formed
科学研究应用
4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it can be incorporated into drug molecules to enhance their properties.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, where the boronic ester group can provide unique reactivity and functionality.
相似化合物的比较
Similar Compounds
4-(Benzyloxy)phenylboronic acid pinacol ester: This compound is similar in structure but lacks the fluorine atoms, which can affect its reactivity and stability.
4-Pyrazoleboronic acid pinacol ester: This compound contains a pyrazole ring instead of the benzyloxy group, providing different reactivity and applications.
Uniqueness
4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester is unique due to the presence of both the benzyloxy and fluorine groups, which can enhance its reactivity and stability in various chemical reactions. The fluorine atoms can provide additional electronic effects, making the compound more versatile in different applications .
属性
IUPAC Name |
2-(2,3-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-11-15(17(22)16(14)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDADQWZJMSNSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
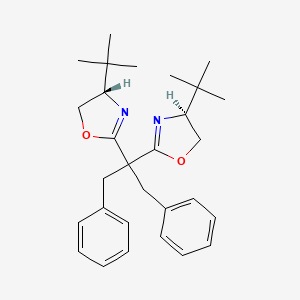
![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)
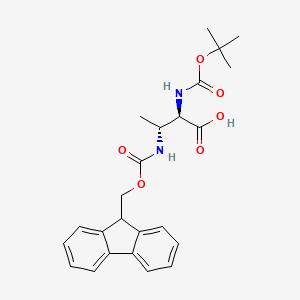
![Benzo[b]thiophen-2-ylzinc bromide](/img/structure/B6319288.png)

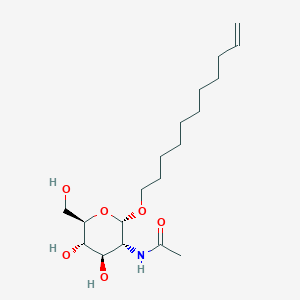
![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)
![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)
